Product packaging for (R)-3-(Methoxymethyl)pyrrolidine(Cat. No.:CAS No. 955428-54-3)

(R)-3-(Methoxymethyl)pyrrolidine

Cat. No.: B1361719
CAS No.: 955428-54-3
M. Wt: 115.17 g/mol
InChI Key: GTINRJGGSAKCEO-ZCFIWIBFSA-N
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Description

Significance of Pyrrolidine (B122466) Scaffolds in Asymmetric Synthesis

Pyrrolidine scaffolds are cornerstones in the field of asymmetric synthesis, which is the synthesis of a compound with a specific three-dimensional structure. Their utility stems from their application as chiral auxiliaries, ligands for metal catalysts, and organocatalysts. nih.govnih.gov The rigid, non-planar structure of the pyrrolidine ring allows for effective transfer of stereochemical information, guiding reactions to produce a desired stereoisomer. nih.govnih.gov This control is crucial in the synthesis of complex molecules where biological activity is often dependent on a precise spatial arrangement of atoms. The development of novel and efficient synthetic routes to construct substituted chiral pyrrolidines is an active area of research, highlighting their continued importance. rsc.orgmdpi.com

Role of Stereochemistry in Chiral Compound Research

Stereochemistry, the study of the three-dimensional arrangement of atoms in molecules, is a critical consideration in the design and development of new chemical entities, particularly those with pharmaceutical applications. numberanalytics.compatsnap.com The spatial arrangement of atoms can profoundly influence a molecule's physical, chemical, and biological properties. numberanalytics.comijpsjournal.com In biological systems, molecules interact with chiral environments, such as proteins and enzymes. This means that different stereoisomers (enantiomers or diastereomers) of a chiral compound can exhibit vastly different biological activities. One isomer might be therapeutically beneficial, while another could be inactive or even harmful. patsnap.comslideshare.net Therefore, the ability to selectively synthesize a single, desired stereoisomer is of paramount importance in modern drug discovery and development. patsnap.comomicsonline.org

Overview of (R)-3-(Methoxymethyl)pyrrolidine within Chiral Amine Research

This compound is a chiral secondary amine that has garnered interest within the field of chemical synthesis. Its structure features a pyrrolidine ring with a methoxymethyl group at the 3-position, conferring chirality to the molecule. This specific (R)-configuration dictates its spatial arrangement and, consequently, its interactions in chemical reactions. As a member of the broader class of chiral amines, this compound serves as a valuable building block and intermediate in the synthesis of more complex chiral molecules. Its utility is rooted in the principles of asymmetric synthesis, where its defined stereochemistry can be leveraged to control the stereochemical outcome of a reaction.

Chemical and Physical Properties of this compound

The fundamental properties of this compound are summarized in the table below.

PropertyValue
Molecular Formula C₆H₁₃NO
Molecular Weight 115.17 g/mol nih.gov
IUPAC Name (3R)-3-(methoxymethyl)pyrrolidine nih.gov
CAS Number 955428-54-3 clearsynth.com
Canonical SMILES COC[C@@H]1CCNC1 nih.gov
InChI Key GTINRJGGSAKCEO-ZCFIWIBFSA-N nih.gov

Synthesis of this compound

The preparation of this compound can be achieved through various synthetic routes. One common approach involves the modification of a pre-existing chiral pyrrolidine derivative. For instance, starting from a suitable chiral precursor, such as a derivative of (R)-pyrrolidine-3-carboxylic acid or (R)-3-pyrrolidinol, the methoxymethyl group can be introduced through standard organic transformations. These multi-step sequences often involve protection of the amine, functional group manipulation at the 3-position, and subsequent deprotection to yield the final product. The choice of synthetic route often depends on the desired scale, purity requirements, and the availability of starting materials.

Applications in Asymmetric Synthesis

The primary application of this compound lies in its use as a chiral building block in asymmetric synthesis. Its defined stereocenter at the 3-position makes it a valuable synthon for the construction of more complex chiral molecules. By incorporating this fragment, chemists can introduce a specific stereochemical element into a target molecule. This is particularly important in medicinal chemistry, where the biological activity of a drug candidate can be highly dependent on its stereochemistry. The pyrrolidine nitrogen can also be functionalized to create a variety of derivatives, further expanding its utility as a scaffold in the development of new chiral ligands and organocatalysts.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H13NO B1361719 (R)-3-(Methoxymethyl)pyrrolidine CAS No. 955428-54-3

Properties

IUPAC Name

(3R)-3-(methoxymethyl)pyrrolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO/c1-8-5-6-2-3-7-4-6/h6-7H,2-5H2,1H3/t6-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTINRJGGSAKCEO-ZCFIWIBFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1CCNC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC[C@@H]1CCNC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

115.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Asymmetric Synthesis Methodologies for Chiral Methoxymethyl Pyrrolidines

Chiral Auxiliary-Directed Asymmetric Synthesis

Chiral auxiliary-based methods are a cornerstone of asymmetric synthesis, providing a reliable way to introduce chirality. These methods involve the temporary incorporation of a chiral molecule to direct the stereochemical outcome of a reaction, after which the auxiliary is removed.

Applications of Pyrrolidine-Based Chiral Auxiliaries (e.g., RAMP, SAMP)

A prominent and widely used class of chiral auxiliaries are the pyrrolidine-derived hydrazines, (R)-1-amino-2-(methoxymethyl)pyrrolidine (RAMP) and (S)-1-amino-2-(methoxymethyl)pyrrolidine (SAMP). wikipedia.orgorgsyn.org Developed by Corey and Enders, and further refined by Enders, this methodology facilitates asymmetric α-alkylation of ketones and aldehydes. wikipedia.org The process typically involves three main steps:

Formation of a hydrazone between the carbonyl compound and either RAMP or SAMP.

Deprotonation with a strong base like lithium diisopropylamide (LDA) to form a chiral azaenolate, which then reacts with an electrophile.

Cleavage of the hydrazone, often via ozonolysis or hydrolysis, to release the α-substituted carbonyl compound and recover the auxiliary. wikipedia.org

This method has proven effective for the asymmetric synthesis of a wide array of compounds with high enantiomeric and diastereomeric purity. mit.eduresearchgate.net The rigidity of the pyrrolidine (B122466) scaffold in RAMP and SAMP allows for efficient transfer of chirality. researchgate.net

AuxiliaryStarting MaterialProductEnantiomeric Excess (ee)
SAMP3-Pentanone(S)-4-Methyl-3-heptanone>98%
RAMP/SAMPN-Boc-azetidin-3-one2-Substituted azetidin-3-onesup to 85%
RAMP/SAMPOxetan-3-one2-Substituted oxetan-3-onesup to 84%

This table summarizes the effectiveness of RAMP and SAMP in asymmetric synthesis, showcasing high enantiomeric excesses for various products. mit.eduresearchgate.net

Diastereoselective Construction of Pyrrolidine Rings

The diastereoselective construction of the pyrrolidine ring is a powerful strategy that often utilizes substrates derived from the chiral pool. Natural sources like (S)-malic acid can be converted into key intermediates for the synthesis of chiral pyrrolidines. hkbu.edu.hk For instance, the synthesis of (R)-3-methylpyrrolidine alkaloids has been achieved from (S)-malic acid. hkbu.edu.hkresearchgate.net This approach involves a series of stereocontrolled reactions, where the existing stereocenter in the starting material directs the formation of new stereocenters.

Another effective method for the diastereoselective synthesis of highly substituted pyrrolidines is the 1,3-dipolar cycloaddition of azomethine ylides with chiral N-tert-butanesulfinylazadienes. acs.org The sulfinyl group acts as a potent chiral director, leading to the formation of proline derivatives with up to four stereogenic centers with excellent diastereoselectivity. acs.org

Catalytic Asymmetric Synthesis of Pyrrolidine Derivatives

Catalytic asymmetric methods are highly desirable as they allow for the generation of large quantities of chiral products from small amounts of a chiral catalyst. These approaches include enantioselective cyclizations and transition metal-catalyzed transformations.

Enantioselective Cyclization Reactions (e.g., 1,3-Dipolar Cycloadditions, Aza-Michael Cyclizations)

The [3+2] cycloaddition reaction between an azomethine ylide and an alkene is one of the most powerful methods for constructing the pyrrolidine ring, capable of generating multiple stereocenters in a single step. acs.orgrsc.org The use of chiral metal complexes, often with copper(I) or silver(I), can effectively control the enantioselectivity of this reaction. acs.orgnih.gov These catalytic systems have been successfully applied to synthesize a diverse range of enantiomerically enriched pyrrolidines. nih.govnih.gov

Aza-Michael cyclizations represent another important class of enantioselective reactions for pyrrolidine synthesis. acs.org For example, a "clip-cycle" strategy has been developed involving an enantioselective intramolecular aza-Michael cyclization catalyzed by a chiral phosphoric acid. whiterose.ac.uk This method has been used to produce 2,2- and 3,3-disubstituted pyrrolidines and spiropyrrolidines with high enantioselectivities. whiterose.ac.uk Furthermore, bifunctional squaramide catalysts have been employed in cascade aza-Michael/Michael addition reactions to afford highly functionalized chiral trisubstituted pyrrolidines in good yields and excellent enantioselectivities. rsc.org

Reaction TypeCatalyst/MethodProduct TypeKey Features
1,3-Dipolar CycloadditionChiral Metal Complexes (Cu(I), Ag(I))Substituted PyrrolidinesHigh stereocontrol, up to four stereocenters. acs.orgacs.org
Aza-Michael CyclizationChiral Phosphoric AcidDisubstituted Pyrrolidines"Clip-cycle" strategy, high enantioselectivity. whiterose.ac.uk
Cascade Aza-Michael/MichaelBifunctional SquaramideTrisubstituted PyrrolidinesGood yields, excellent enantioselectivities. rsc.org

This table highlights different enantioselective cyclization strategies for synthesizing chiral pyrrolidine derivatives.

Transition Metal-Catalyzed Asymmetric Transformations

Transition metal catalysis is a versatile tool for the asymmetric synthesis of chiral molecules. acs.org In the context of pyrrolidine synthesis, iridium-catalyzed reductive [3+2] cycloaddition reactions of amides and conjugated alkenes have been developed. acs.orgnih.gov This method allows for the generation of a wide range of stabilized and unstabilized azomethine ylides, leading to highly substituted and structurally diverse pyrrolidines. acs.orgnih.gov

Palladium-catalyzed asymmetric α-arylation of N-Boc pyrrolidine is another significant advancement, providing a route to enantiomerically enriched 2-arylpyrrolidines. acs.org Furthermore, the design of chiral ligands for transition metals plays a crucial role in inducing asymmetry, where the metal center itself can become a stereogenic center, influencing the stereochemical outcome of the reaction. acs.org

Organocatalytic Approaches

Organocatalysis has emerged as a powerful third pillar of asymmetric synthesis, complementing biocatalysis and transition metal catalysis. dntb.gov.uayoutube.com Chiral pyrrolidine derivatives, particularly those based on proline, are themselves highly effective organocatalysts for a multitude of asymmetric transformations, including aldol (B89426) and Michael reactions. nih.govmdpi.com The development of organocatalytic methods for the synthesis of substituted pyrrolidines often involves cascade reactions. For instance, an organocatalytic asymmetric cascade reaction using a cinchonidine-derived squaramide catalyst has been developed to synthesize highly substituted pyrrolidines with a quaternary stereocenter at the 3-position. rsc.org These approaches offer an environmentally friendly and metal-free alternative for the construction of complex chiral molecules. nih.gov

Biocatalytic and Kinetic Resolution Strategies for Chiral Pyrrolidines

The quest for enantiomerically pure chiral pyrrolidines has led to the development of elegant biocatalytic and kinetic resolution methods. These strategies offer mild reaction conditions and high selectivity, providing valuable access to specific stereoisomers.

Biocatalytic Approaches:

Recent advancements in biotechnology have enabled the use of enzymes for the asymmetric synthesis of chiral pyrrolidines. One innovative approach involves the intramolecular C(sp³)–H amination of organic azides, catalyzed by engineered cytochrome P411 enzymes. researchgate.netnih.govacs.org Directed evolution of a cytochrome P411 variant, P411-PYS-5149, has been shown to catalyze the insertion of an alkyl nitrene into C(sp³)–H bonds, effectively constructing the pyrrolidine ring with good enantioselectivity. researchgate.netnih.gov This method represents a significant step towards emulating nature's efficiency in synthesizing complex nitrogen heterocycles. nih.gov

Another biocatalytic strategy employs laccase from Myceliophthora thermophila (Novozym 51003) to synthesize highly functionalized pyrrolidine-2,3-diones. rsc.org This is achieved through the oxidation of catechols to ortho-quinones, followed by a 1,4-addition reaction with 3-hydroxy-1,5-dihydro-2H-pyrrol-2-ones, leading to the formation of all-carbon quaternary stereocenters under mild conditions. rsc.orgnih.gov

Kinetic Resolution Strategies:

Kinetic resolution is a powerful technique for separating enantiomers from a racemic mixture by exploiting their different reaction rates with a chiral catalyst or reagent. wikipedia.org This method can yield highly enantioenriched samples of the less reactive enantiomer. wikipedia.org

Enzymatic kinetic resolution is a widely used approach. For instance, the acetylation of racemic 3-hydroxy-pyrrolidine has been successfully achieved with high enantioselectivity using lipases. rsc.org This biocatalytic acylation provides both the acetylated (R)-enantiomer and the unreacted (S)-enantiomer in high enantiomeric excess. rsc.org

Kinetic resolution can also be accomplished through various chemical transformations catalyzed by chiral complexes or organocatalysts. These include:

Asymmetric Hydrogenation: Iridium-catalyzed asymmetric hydrogenation of racemic allylic alcohols has been shown to be a highly effective method for kinetic resolution, providing the unreacted starting materials with excellent enantiopurity. nih.gov

Cycloaddition Reactions: The 1,3-dipolar cycloaddition of azomethine ylides with various dipolarophiles, catalyzed by copper complexes with chiral ligands, has been employed to resolve racemic starting materials, yielding polycyclic pyrrolidine products with high enantioselectivity. rsc.org

SN2' Reactions: A cooperative catalyst system composed of a chiral bisphosphoric acid and a silver(I) salt can effect a highly efficient kinetic resolution of racemic tertiary allylic alcohols through an intramolecular SN2′ reaction. rsc.org

The following table summarizes key findings in the biocatalytic and kinetic resolution of chiral pyrrolidines:

MethodCatalyst/EnzymeSubstrateProduct(s)Key Findings
Intramolecular C-H AminationP411-PYS-5149 (Engineered Cytochrome P411)Organic AzidesChiral PyrrolidinesGood enantioselectivity and catalytic efficiency for pyrrolidine synthesis. researchgate.netnih.gov
Laccase-catalyzed oxidation/additionLaccase (Novozym 51003)Catechols and 3-hydroxy-1,5-dihydro-2H-pyrrol-2-onesPyrrolidine-2,3-dionesEfficient and stereoselective formation of all-carbon quaternary stereocenters. rsc.orgnih.gov
Enzymatic AcylationLipaseRacemic 3-hydroxy-pyrrolidine(R)-acetylated pyrrolidine and (S)-3-hydroxy-pyrrolidineExcellent enantioselectivity for both the product and the remaining starting material. rsc.org
Asymmetric HydrogenationIridium/Chiral LigandRacemic allylic alcoholsEnantioenriched allylic alcoholsHigh selectivity factors (s up to 211) providing starting materials with up to >99% ee. nih.gov
1,3-Dipolar CycloadditionCopper/Chiral LigandRacemic alkylidene norcamphors and azomethine ylidesPolycyclic pyrrolidinesExcellent enantioselectivities for both recovered starting materials and products. rsc.org
SN2' ReactionChiral Bisphosphoric Acid/Silver(I) SaltRacemic tertiary allylic alcoholsEnantioenriched diene monoepoxides and recovered tertiary allylic alcoholsExtremely high selectivity factors in most cases. rsc.org

Practical Synthetic Routes to (R)-3-(Methoxymethyl)pyrrolidine and Related Isomers

The synthesis of this compound and its analogs often relies on the use of readily available chiral precursors or the application of asymmetric synthetic methodologies to construct the chiral pyrrolidine core.

A common and practical approach involves the utilization of the "chiral pool," where naturally occurring chiral molecules serve as starting materials. Proline and 4-hydroxyproline (B1632879) are frequently employed precursors for the synthesis of a variety of pyrrolidine-containing drugs. mdpi.com For the synthesis of this compound, a key intermediate is (R)-3-hydroxypyrrolidine. A patented process describes the preparation of (R)-3-hydroxypyrrolidine from chiral precursors, which can then be converted to the target compound. google.com

The synthesis of (R)-3-hydroxypyrrolidine can be achieved through various methods, including the reduction of 4-halo-3-hydroxybutyrate to 4-halo-3-hydroxybutanol, followed by selective functionalization and cyclization with an amine. google.com Once (R)-3-hydroxypyrrolidine is obtained, the methoxymethyl group can be introduced via a standard etherification reaction. This typically involves the deprotonation of the hydroxyl group with a suitable base, such as sodium hydride, followed by reaction with a methoxymethylating agent like chloromethyl methyl ether.

Another versatile strategy for constructing the pyrrolidine ring is through the enantioselective cyclization of acyclic precursors. For instance, a photoexcited palladium-catalyzed enantioselective and regioselective cyclization of 1,3-dienes with 2-bromoamides has been developed to produce chiral γ-lactams. acs.org These γ-lactams can then be readily reduced using reagents like lithium aluminum hydride to furnish the corresponding chiral pyrrolidines. acs.org

Furthermore, organocatalytic methods provide a powerful tool for the asymmetric synthesis of substituted pyrrolidines. For example, the enantioselective anti-selective Mannich-type reactions of aldehydes and ketones with imines, catalyzed by (R)-3-pyrrolidinecarboxylic acid, can produce anti-Mannich products with high diastereo- and enantioselectivities. nih.gov These products can serve as versatile intermediates for the synthesis of various pyrrolidine derivatives.

The table below outlines some practical synthetic approaches to chiral pyrrolidines, including precursors to this compound:

MethodStarting Material(s)Key Intermediate(s)Target/Related Compound(s)Key Features
Chiral Pool Synthesis(R)-3-Hydroxypyrrolidine Precursors(R)-3-HydroxypyrrolidineThis compoundUtilizes readily available chiral starting materials. google.com
Pd-Catalyzed Cascade Carboamidation1,3-Dienes and 2-BromoamidesChiral γ-LactamsChiral PyrrolidinesProvides access to structurally diverse chiral pyrrolidines with good enantioselectivity. acs.org
Organocatalytic Mannich ReactionAldehydes/Ketones and Iminesanti-Mannich ProductsSubstituted PyrrolidinesHigh diastereo- and enantioselectivity under mild conditions. nih.gov
Reduction of Proline DerivativesProline(S)-ProlinolPyrrolidine-containing drugsA common method for producing chiral pyrrolidine precursors. mdpi.com

R 3 Methoxymethyl Pyrrolidine and Analogs in Asymmetric Organocatalysis

Design Principles for Pyrrolidine-Based Organocatalysts

The design of effective pyrrolidine-based organocatalysts hinges on the strategic placement of substituents to influence the steric and electronic environment of the catalytic site. These modifications are crucial for achieving high reactivity and stereoselectivity. mdpi.com

Proline and Diarylprolinol Ether Derivatives as Catalysts

The foundation of pyrrolidine (B122466) organocatalysis was laid by the use of the simple amino acid, L-proline. nih.govnih.gov Proline proved effective in catalyzing various reactions, such as aldol (B89426) and Mannich reactions, by employing a dual activation mechanism involving both its secondary amine and its carboxylic acid group. nih.govacs.org The secondary amine reacts with a carbonyl compound to form a nucleophilic enamine, while the carboxylic acid group can activate the electrophile through hydrogen bonding. acs.orgaalto.fi

A major breakthrough came with the development of diarylprolinol silyl (B83357) ether catalysts, often referred to as Hayashi-Jørgensen catalysts. nih.gov These catalysts, derived from prolinol, feature a bulky diaryl(trialkylsilyloxy)methyl group at the C-2 position of the pyrrolidine ring. acs.org This bulky substituent provides a well-defined chiral environment, effectively shielding one face of the intermediate, thereby directing the approach of the reaction partner and leading to high enantioselectivity. acs.org These catalysts are known to be highly effective in a broad range of transformations, including Michael additions and Diels-Alder reactions. acs.orgrsc.org Unlike proline, which often requires high catalyst loadings and has limited solubility in organic solvents, diarylprolinol derivatives are more soluble and generally more active, expanding the scope of organocatalyzed reactions. nih.gov

For a compound like (R)-3-(Methoxymethyl)pyrrolidine, the substituent is at the C-3 position, which is more remote from the nitrogen atom that participates in catalysis compared to the C-2 substituent in proline or diarylprolinol ethers. This structural difference would likely result in a different mode of stereocontrol than the direct shielding seen in Hayashi-Jørgensen catalysts.

Structure-Activity Relationships in Pyrrolidine Organocatalysts

The relationship between the structure of a pyrrolidine catalyst and its catalytic activity and selectivity is a critical area of study. Modifications to the pyrrolidine ring are made to optimize catalyst performance for specific reactions. mdpi.com

Key structural features that are often varied include:

Substituent at C-2: As seen with proline's carboxylic acid and the bulky diarylprolinol ether group, the C-2 position is pivotal for creating a defined chiral pocket and often participates directly in the transition state through non-covalent interactions. rsc.orgrsc.org

Substituents at C-4: Introducing groups at the C-4 position can influence the conformation of the pyrrolidine ring and the orientation of the C-2 substituent, thereby fine-tuning the stereochemical outcome.

Substituents at C-3 or C-5: Modifications at these positions, such as in this compound, are less common for primary stereocontrol elements but can influence the catalyst's solubility, stability, and electronic properties. The methoxymethyl group, with its ether linkage, could potentially engage in hydrogen bonding or other weak interactions in the transition state, subtly influencing selectivity.

Mechanistic Investigations of Pyrrolidine-Catalyzed Asymmetric Reactions

Pyrrolidine-based organocatalysts primarily operate through two major catalytic cycles: enamine catalysis and iminium ion catalysis. These pathways allow for the activation of carbonyl compounds towards different classes of transformations. acs.orgnih.gov

Enamine Catalysis in Stereoselective Transformations

Enamine catalysis involves the reaction of a secondary amine catalyst, like a pyrrolidine derivative, with a ketone or aldehyde to form a nucleophilic enamine intermediate. acs.org This process raises the energy of the Highest Occupied Molecular Orbital (HOMO) of the carbonyl compound, making its α-carbon nucleophilic and capable of attacking various electrophiles. nih.gov

The general mechanism proceeds as follows:

Enamine Formation: The pyrrolidine nitrogen attacks the carbonyl carbon of the substrate (e.g., a ketone or aldehyde).

Dehydration: Loss of a water molecule forms a transient iminium ion, which is then deprotonated at the α-carbon to yield the chiral enamine.

Nucleophilic Attack: The enamine attacks an electrophile (e.g., a nitroolefin in a Michael addition or an aldehyde in an aldol reaction).

Hydrolysis and Catalyst Regeneration: The resulting iminium ion intermediate is hydrolyzed by water to release the product and regenerate the pyrrolidine catalyst, completing the catalytic cycle. acs.orgnih.gov

Stereocontrol is achieved by the chiral scaffold of the catalyst, which dictates the facial selectivity of the enamine's attack on the electrophile. aalto.fi In the case of this compound, the stereocenter at C-3 would influence the conformation of the pyrrolidine ring in the enamine intermediate, which could translate into a degree of stereochemical control, although likely less pronounced than catalysts with bulky C-2 substituents.

Iminium Ion Catalysis in Stereoselective Transformations

In contrast to enamine catalysis, iminium ion catalysis activates α,β-unsaturated aldehydes and ketones toward nucleophilic attack. acs.org The secondary amine of the pyrrolidine catalyst condenses with an enal or enone to form a chiral iminium ion. This transformation lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO) of the substrate, enhancing its electrophilicity at the β-position. nih.gov

The catalytic cycle typically involves:

Iminium Ion Formation: Reversible condensation of the pyrrolidine catalyst with an α,β-unsaturated aldehyde or ketone.

Nucleophilic Addition: A nucleophile attacks the β-carbon of the iminium ion. The chiral environment created by the catalyst directs this attack to one face of the molecule, establishing the stereochemistry of the product.

Hydrolysis: The resulting enamine intermediate is hydrolyzed to release the chiral product and regenerate the catalyst. acs.org

This activation mode is central to highly enantioselective reactions like Diels-Alder cycloadditions, Michael additions, and Friedel-Crafts alkylations. For this compound, its ability to act as an effective iminium ion catalyst would depend on how the C-3 substituent influences the conformation of the five-membered ring and the subsequent shielding of the iminium ion π-system.

Role of Non-Covalent Interactions in Transition State Control

The high degree of stereoselectivity observed in many organocatalytic reactions is governed by subtle non-covalent interactions within the transition state. nih.gov These interactions, which include hydrogen bonding, steric repulsion, and π-π stacking, stabilize the transition state leading to the major product while destabilizing those leading to minor products.

In proline-catalyzed reactions, the carboxylic acid group is a key hydrogen-bond donor. aalto.fi In diarylprolinol ether catalysis, attractive CH-π interactions between the substrate and the aryl groups of the catalyst are often crucial for orienting the reactants and achieving high selectivity. nih.gov

Scope and Limitations of Pyrrolidine Organocatalysis in Asymmetric Reactions

The utility of pyrrolidine-based organocatalysts, including this compound and its analogs, extends across several fundamental carbon-carbon bond-forming reactions. Their mechanism of action typically involves the formation of a nucleophilic enamine intermediate from the reaction of the secondary amine of the pyrrolidine catalyst with a carbonyl compound (an aldehyde or a ketone). This enamine then reacts with an electrophile, and the catalyst is regenerated upon hydrolysis of the resulting iminium ion. The chiral environment provided by the substituted pyrrolidine ring directs the approach of the electrophile, leading to the formation of one enantiomer of the product in excess.

The asymmetric Michael addition is a powerful tool for the construction of chiral molecules, and pyrrolidine-based organocatalysts have been extensively studied in this context. These catalysts have shown high efficiency in the conjugate addition of aldehydes and ketones to various Michael acceptors, particularly nitroalkenes.

The scope of the Michael addition catalyzed by pyrrolidine derivatives is broad. A variety of aldehydes, including sterically demanding α,α-disubstituted aldehydes, can be used as nucleophiles. nih.gov The reaction also accommodates a wide range of nitroalkenes, including those with aromatic and aliphatic substituents. rsc.org Bifunctional pyrrolidine-based organocatalysts, which possess both a nucleophilic amine and a hydrogen-bond-donating group, have been shown to be particularly effective, leading to high yields and stereoselectivities. rsc.orgresearchgate.net For instance, novel bifunctional pyrrolidine-based organocatalysts synthesized from (R)-glyceraldehyde have demonstrated high catalytic efficiency in the Michael addition of both aldehydes and ketones to nitroolefins, with yields often being nearly quantitative and achieving excellent diastereoselectivities and enantioselectivities. rsc.org

However, there are limitations. While the addition of cyclic ketones often proceeds with high stereoselectivity, the use of acyclic ketones, such as acetone, can sometimes lead to lower selectivities. nih.gov Furthermore, the diastereoselectivity of the reaction can be moderate in some cases, although the enantioselectivity for the major diastereomer is often high. beilstein-journals.org The nature of the substituent on the pyrrolidine ring plays a crucial role; for example, new pyrrolidine-based organocatalysts with a bulky substituent at the C2 position have been shown to be effective, achieving enantioselectivities up to 85% ee in the Michael addition of aldehydes to nitroolefins. beilstein-journals.org

CatalystNucleophileElectrophileSolventYield (%)d.r. (syn:anti)ee (%) (syn/anti)Reference
OC4 Propanal(E)-β-NitrostyreneMethylcyclohexane8792:885 (syn) beilstein-journals.org
Bifunctional Pyrrolidine Cyclohexanone(E)-β-NitrostyreneNot Specified>9997:399 (syn) rsc.org
Bifunctional Pyrrolidine Propanal(E)-β-NitrostyreneNot Specified>9998:297 (syn) rsc.org
(S)-2-Aminomethylpyrrolidine Derivative Isovaleraldehyde(E)-β-NitrostyreneNot SpecifiedNot SpecifiedNot Specifiedup to 82 researchgate.net
Pyrrolidine-Thiourea Acetophenone(E)-β-NitrostyreneNot SpecifiedNot Specified>20:1up to 93 (syn) mdpi.com

Pyrrolidine-based organocatalysts are also highly effective in promoting asymmetric aldol and Mannich-type reactions, which are fundamental methods for constructing β-hydroxy carbonyl compounds and β-amino carbonyl compounds, respectively. nih.gov

In the realm of Mannich-type reactions, simple chiral pyrrolidines have been shown to catalyze the direct, enantioselective, and anti-selective addition of unmodified ketones to α-imino esters under mild conditions. nih.gov These reactions can provide the corresponding amino acid derivatives with high diastereomeric ratios (up to >19:1) and excellent enantioselectivities (97-99% ee). nih.gov

The scope of the aldol reaction is also extensive. Proline-based peptides have been successfully employed as organocatalysts in the asymmetric aldol reaction between ketones and various aldehydes, including perfluoroalkyl ketones. nih.gov The reaction of isatins with acetone, catalyzed by prolinamides, can proceed in high yields (up to 99%) and with moderate enantioselectivities (up to 80%). nih.gov The development of bifunctional organocatalysts has also been beneficial in this area, with some catalysts showing excellent yield and stereocontrol in the aldol reaction in water. nih.gov However, a limitation can be the moderate enantioselectivity observed in some aldol reactions, particularly with simple substrates like acetone. nih.govnih.gov

CatalystKetoneAldehyde/ImineProduct TypeYield (%)d.r. (anti:syn)ee (%)Reference
(R)-3-Pyrrolidinecarboxylic acid CyclohexanoneN-PMP-α-imino esteranti-Mannich99>99:199 nih.gov
Prolinamide 6d AcetoneIsatinAldolup to 99-up to 80 nih.gov
Dipeptide-like organocatalyst CyclohexanoneAromatic aldehydesAldolHighExcellentHigh nih.gov
Tripeptide-like catalyst KetonesPerfluoroalkyl ketonesAldolHigh-up to 81 mdpi.com
H-Pro-Gly-D-Ala-OH AcetoneIsatinsAldol--up to 97 nih.govmdpi.com

Asymmetric cycloaddition reactions, such as the Diels-Alder and [3+2] cycloaddition reactions, are powerful methods for the stereocontrolled synthesis of cyclic and heterocyclic compounds. Pyrrolidine-based organocatalysis has made significant contributions to this field. The birth of modern asymmetric organocatalysis is marked by MacMillan's report on asymmetric Diels-Alder cycloadditions catalyzed by imidazolidinones derived from natural amino acids. nih.gov

The scope of these cycloaddition reactions is influenced by the nature of both the catalyst and the reactants. For example, in the [3+2] cycloaddition of azomethine ylides, the stereochemical outcome can be highly dependent on the substituents on both the ylide and the dipolarophile.

CatalystReaction TypeReactant 1Reactant 2ProductYield (%)d.r.ee (%)Reference
Bifunctional organocatalyst/Gold catalyst nitro-Mannich/ hydroaminationAlleneNitroalkane/ImineTrisubstituted pyrrolidineGoodExcellentExcellent ox.ac.uk
Chiral Aziridine-phosphine [3+2] CycloadditionAzomethine ylidetrans-β-NitrostyrenePyrrolidine derivativeup to 71-up to 98 nih.gov
Imidazolidinone Diels-Alderα,β-Unsaturated aldehydeDieneCyclohexene derivative--High nih.gov

R 3 Methoxymethyl Pyrrolidine As a Chiral Building Block in Complex Molecule Synthesis

Incorporation into Nitrogen-Containing Heterocycles and Natural Product Scaffolds

The pyrrolidine (B122466) ring is a ubiquitous structural motif in a vast number of natural products and pharmaceutically active compounds. nih.govresearchgate.netresearchgate.netrsc.org The incorporation of pre-existing chiral pyrrolidine fragments like (R)-3-(methoxymethyl)pyrrolidine is a highly effective strategy for synthesizing complex target molecules. This approach embeds a defined stereocenter into the new molecular framework from the outset, streamlining the synthetic route and avoiding potentially low-yield or non-selective chirality-inducing steps later on.

A significant application of this compound is in the synthesis of novel agonists for the M1 muscarinic acetylcholine (B1216132) receptor, which are therapeutic targets for neurological conditions. nih.govnih.govdrugbank.com For instance, this chiral building block has been utilized in the construction of complex spiropiperidinyl and azaspirocyclic compounds. In a documented synthetic pathway, this compound is reacted with a suitable electrophile, such as a protected 3-bromo-5-chloropyridine, to form an advanced intermediate. This intermediate then undergoes further transformations, including metal-catalyzed cross-coupling reactions and cyclizations, to yield the final complex heterocyclic structures. google.com

The synthesis of these elaborate molecules demonstrates the role of this compound as a foundational scaffold. The nitrogen atom of the pyrrolidine ring acts as a nucleophile, enabling its attachment to various electrophilic partners, thereby integrating the chiral pyrrolidine unit into a larger, more complex heterocyclic system. This strategy is central to building libraries of structurally diverse compounds for drug discovery programs. researchgate.netrsc.org

Starting MaterialReagentResulting ScaffoldApplication / TargetReference
This compound3-Bromo-5-chloropyridine derivativeSubstituted pyridinyl-pyrrolidineIntermediate for M1 Muscarinic Agonists google.com
This compoundSubstituted pyrimidine (B1678525) electrophileFused Pyrrolidino-pyrimidinoneAdvanced Heterocyclic Systems google.com

Role in the Enantioselective Construction of Poly-substituted Pyrrolidines

The true synthetic power of a chiral building block is realized when its inherent stereochemistry dictates the stereochemical outcome of subsequent reactions. This compound excels in this role, guiding the enantioselective (specifically, diastereoselective) formation of new stereocenters on the pyrrolidine ring. This is crucial for creating densely functionalized pyrrolidines with precise three-dimensional arrangements, which are often required for potent biological activity. nih.govua.es

One of the primary methods to achieve this is through the diastereoselective α-alkylation of the N-protected pyrrolidine. After protecting the ring nitrogen, typically as a tert-butoxycarbonyl (Boc) carbamate, the carbon atom at the C2 or C5 position can be deprotonated using a strong base like sec-butyllithium. The existing chiral substituent at the C3 position sterically hinders one face of the molecule, directing the incoming organolithium base to abstract a proton from the less hindered face. The resulting planar organolithium intermediate is then trapped with an electrophile (e.g., an alkyl halide). The electrophile will preferentially add from the less hindered face, leading to the formation of a 2,3-disubstituted or 2,3,5-trisubstituted pyrrolidine with a predictable trans or cis relationship between the substituents. nih.govnih.gov

The methoxymethyl group at the C3 position effectively controls the facial selectivity of these transformations, ensuring that the new substituents are added in a highly controlled manner. This process allows for the creation of multiple stereogenic centers in a single synthetic operation with high diastereoselectivity, a hallmark of efficient and elegant asymmetric synthesis. rsc.org

Reaction TypeKey StepsStereochemical ControlResulting StructureReference
Diastereoselective α-Alkylation1. N-Boc Protection2. Directed Lithiation (C2/C5)3. Electrophilic TrapThe (R)-3-(methoxymethyl) group sterically directs the approach of the base and electrophile.2,3- or 2,3,5-Polysubstituted Pyrrolidine nih.gov
1,3-Dipolar CycloadditionFormation of an azomethine ylide from the pyrrolidine scaffold.The chiral center influences the conformation of the ylide and its approach to the dipolarophile.Highly substituted spiro- or fused pyrrolidine systems. ua.es

Synthetic Utility in the Preparation of Advanced Chiral Intermediates

Beyond its direct incorporation into final target molecules, this compound serves as a precursor for other advanced chiral intermediates. These intermediates are themselves valuable building blocks, often containing additional functional groups that permit a wider range of subsequent chemical transformations.

In the development of M1 muscarinic receptor agonists, this compound is converted into more complex intermediates through multi-step sequences. For example, it can be coupled with heteroaromatic halides to produce N-arylpyrrolidine derivatives. google.com These intermediates can then undergo further functionalization, such as the introduction of amide bonds or participation in metal-catalyzed cyclization reactions, to build sophisticated polycyclic systems. Each step preserves the original chirality, which is carried through to the final, biologically active molecule. mdpi.com

The conversion of this compound into these advanced intermediates highlights its role as a foundational element in a broader synthetic strategy. It provides the initial chiral scaffold upon which molecular complexity is progressively built. This modular approach is highly valued in medicinal chemistry, where the ability to generate a family of related compounds from a common chiral intermediate is essential for exploring structure-activity relationships. nih.gov

Initial Building BlockTransformation SequenceAdvanced Chiral IntermediateSubsequent UtilityReference
This compound1. N-Arylation with a bromopyridine2. Further functionalization(R)-1-(heteroaryl)-3-(methoxymethyl)pyrrolidinePrecursor for intramolecular cyclization to form azaspirocycles google.com
This compound1. N-acylation2. Ring modificationFunctionalized (R)-pyrrolidine derivativeBuilding block for peptide mimetics or other complex alkaloids nih.govnih.gov

Computational and Theoretical Insights into Methoxymethyl Pyrrolidine Systems

Quantum Chemical Studies on Reaction Pathways and Energetics

Quantum chemical calculations are instrumental in mapping the potential energy surfaces of chemical reactions, providing detailed insights into reaction mechanisms. For a molecule like (R)-3-(Methoxymethyl)pyrrolidine, these studies can predict the most likely pathways for its synthesis or transformation.

By employing methods such as Density Functional Theory (DFT), chemists can model the transition states and intermediates involved in a reaction. These calculations yield crucial energetic data, including activation energies and reaction enthalpies, which determine the feasibility and rate of a chemical process. For instance, in the synthesis of substituted pyrrolidines, quantum chemical studies can help in understanding the stereochemical outcome by comparing the energy barriers of different reaction pathways. beilstein-journals.org

Illustrative Data Table for Reaction Energetics:

The following table is a hypothetical representation of data that could be generated from a quantum chemical study on a reaction involving this compound.

Reaction StepIntermediate/Transition StateCalculated ΔG‡ (kcal/mol)Calculated ΔH (kcal/mol)
Step 1: Nucleophilic AttackTransition State 115.2-5.4
Intermediate 1-10.1
Step 2: Ring ClosureTransition State 222.58.7
Product-25.3

This table is for illustrative purposes only and does not represent experimental data.

Conformational Analysis of Pyrrolidine (B122466) Derivatives and Reactive Intermediates

The three-dimensional structure of a molecule is intrinsically linked to its reactivity. Conformational analysis, a key area of computational chemistry, is used to identify the stable conformations of molecules and the energy barriers between them. The pyrrolidine ring is known for its puckered conformations, and the substituent at the 3-position, the methoxymethyl group in this case, will influence the preferred geometry.

Understanding the conformational landscape of this compound and its reactive intermediates is crucial for predicting its role in stereoselective reactions. Computational methods can reveal the populations of different conformers at a given temperature, which can then be correlated with experimental observations. For example, in organocatalysis, the conformation of a pyrrolidine-based catalyst can dictate the stereochemical outcome of a reaction. nih.gov

Illustrative Data Table for Conformational Analysis:

This table provides a hypothetical summary of a conformational analysis of this compound.

ConformerDihedral Angle (C2-C3-C4-C5)Relative Energy (kcal/mol)Predicted Population at 298 K (%)
A35.2°0.0065
B-34.8°0.4530
C15.1°1.505

This table is for illustrative purposes only and does not represent experimental data.

Predictive Modeling of Stereoselectivity and Reactivity

Predictive modeling combines quantum chemical calculations with other computational techniques, such as machine learning, to forecast the outcomes of chemical reactions. whiterose.ac.ukacs.org In the context of this compound, such models could be used to predict its efficacy as a chiral ligand or organocatalyst in asymmetric synthesis.

These models are built upon datasets of known reactions and their outcomes. By identifying key molecular descriptors that correlate with stereoselectivity and reactivity, it is possible to predict the performance of new catalysts or reactants. For pyrrolidine derivatives, these descriptors might include steric parameters, electronic properties, and conformational energies. The goal is to move from a trial-and-error approach to a more rational design of chemical processes. whiterose.ac.ukacs.org

Illustrative Data Table for a Predictive Model:

The following is a hypothetical example of how a predictive model's output might look for a reaction catalyzed by a derivative of this compound.

Catalyst DerivativeKey Descriptor (e.g., Steric Hindrance)Predicted Enantiomeric Excess (%)Experimental Enantiomeric Excess (%)
12.59290
23.18588
31.99596

This table is for illustrative purposes only and does not represent experimental data.

Future Research Perspectives on Chiral Methoxymethyl Pyrrolidines

Advancements in Stereocontrol and Efficiency of Synthetic Methods

Key areas of advancement include asymmetric [3+2] cycloaddition reactions, which allow for the creation of multiple stereocenters in a single step. acs.orgacs.org For instance, the reaction of iminoesters with α-substituted acrylates, catalyzed by silver(I) complexes with chiral ligands, can produce highly substituted pyrrolidines with excellent control over the spatial arrangement of atoms. organic-chemistry.org Researchers are exploring different ligand systems to selectively access either exo- or endo-products, thereby providing a versatile toolkit for synthesizing specific stereoisomers. organic-chemistry.org

Biocatalysis presents another promising frontier for the efficient and stereoselective synthesis of chiral pyrrolidines. rsc.orgnih.gov Enzymes, such as engineered variants of cytochrome P450, are being developed to catalyze intramolecular C-H amination reactions. nih.gov This approach can convert linear organic azides into chiral pyrrolidines with high enantioselectivity under mild reaction conditions, offering a green and powerful alternative to traditional chemical methods. rsc.orgnih.gov

Furthermore, the development of heterogeneous catalytic systems, such as the hydrogenation of substituted pyrroles, is being investigated to create functionalized pyrrolidines with multiple new stereocenters. nih.gov These methods often provide high diastereoselectivity and are attractive for large-scale synthesis due to the ease of catalyst separation and recycling.

Table 1: Comparison of Modern Synthetic Methods for Chiral Pyrrolidines

Method Key Features Catalyst/Reagent Examples Stereocontrol Reference(s)
Asymmetric [3+2] Cycloaddition Forms multiple stereocenters simultaneously. Silver(I) with chiral ligands (e.g., DTBM-Segphos) High diastereo- and enantioselectivity (>99:1 dr, >99% ee). acs.orgorganic-chemistry.org
Biocatalysis (C-H Amination) Uses engineered enzymes; mild reaction conditions. Evolved Cytochrome P411 variants Good to high enantioselectivity (up to 94:6 er). nih.gov
Heterogeneous Hydrogenation Reduction of aromatic pyrroles; good for scalability. Palladium on carbon (Pd/C) Excellent diastereoselectivity. nih.gov
1,3-Dipolar Cycloaddition Reaction of azomethine ylides with alkenes. Silver(I) carbonate (Ag₂CO₃) Good to excellent regio- and diastereoselectivities. acs.org

Exploration of Novel Catalytic Modes and Activations

Chiral pyrrolidines, particularly derivatives of proline and prolinol, are well-established organocatalysts. nih.govnih.gov Future research is focused on expanding their catalytic repertoire by exploring new activation modes and reaction types. The (R)-3-(methoxymethyl)pyrrolidine scaffold can be incorporated into more complex catalyst structures to fine-tune reactivity and selectivity. nih.govnih.gov

One area of intense investigation is the development of bifunctional catalysts. These molecules contain both a pyrrolidine (B122466) unit for covalent activation (forming an enamine or iminium ion) and another functional group, such as a thiohydantoin, thioxotetrahydropyrimidinone, or a hydrogen-bond donor (like a sulfonamide), to provide additional stereochemical control. rsc.orgmdpi.com Such catalysts have shown high efficiency in asymmetric Michael additions, allowing for low catalyst loadings (1-2.5 mol%) while achieving quantitative yields and excellent stereoselectivities. rsc.org

Researchers are also exploring the use of light to trigger catalytic reactions. Photoinduced palladium-catalyzed processes represent an emerging area where chiral pyrrolidine-derived ligands could play a crucial role. acs.org These methods enable novel bond formations, such as the enantioselective synthesis of γ-lactams from 1,3-dienes, which can then be converted into enantioenriched pyrrolidines. acs.org The challenge lies in controlling the stereochemistry of reactions involving highly reactive radical intermediates, a key focus for future catalyst design. acs.org

The development of catalysts for previously challenging transformations is another important direction. This includes designing catalysts that can handle more complex or less reactive substrates and promoting novel reaction cascades that build molecular complexity rapidly. nih.gov

Table 2: Examples of Novel Catalytic Systems Based on Pyrrolidine Scaffolds

Catalyst Type Reaction Key Innovation Performance Reference(s)
Pyrrolidine-Thioxotetrahydropyrimidinone Michael Addition Bifunctional activation with low catalyst loading. Quantitative yields, excellent stereoselectivities. rsc.org
Photoexcited Palladium with Chiral Ligands Cascade Carboamidation Access to chiral γ-lactams via a photoinduced process. Good to excellent enantioselectivity (up to 94:6 er). acs.org
Bifunctional Spirobicyclic Pyrrolidine Pictet-Spengler Reaction Introduction of a trifluoromethanesulfonamide (B151150) group to enhance enantioselectivity. Good yields (51%) and high enantioselectivity (91% ee). frontiersin.org

Development of New Functionalized Pyrrolidine Architectures

The pyrrolidine core is a versatile scaffold for building diverse and complex molecular architectures. researchgate.net Future research will continue to leverage the this compound structure as a starting point for creating novel, highly functionalized molecules with potential applications in medicinal chemistry and materials science. nih.govresearchgate.net

A significant trend is the synthesis of "densely functionalized" pyrrolidines, where multiple substituents are installed with precise stereochemical control. acs.org Methods like the [3+2]-annulation of silyl-substituted propenes with N-protected α-amino aldehydes provide access to polyhydroxylated pyrrolidines, which are common motifs in biologically active alkaloids. acs.org The different functional groups on these molecules can be selectively modified, allowing for the synthesis of a wide range of derivatives. acs.org

The construction of spirocyclic systems, where the pyrrolidine ring is fused to another ring system at a single carbon atom, is another active area of research. csic.es Spiro[pyrrolidine-3,3'-oxindoles], for example, have been synthesized and investigated for their potential as anticancer agents. nih.gov The development of new synthetic strategies, such as 1,3-dipolar cycloaddition reactions involving novel azomethine ylides, is key to accessing these complex three-dimensional structures. csic.es

Furthermore, the "borrowing hydrogen" methodology is being employed to synthesize functionalized pyrrolidines from simple acyclic precursors like triols and amines. researchgate.net This atom-efficient process, often catalyzed by iridium or ruthenium complexes, allows for the direct synthesis of structures like 3-pyrrolidinols, which can serve as versatile intermediates for further functionalization. researchgate.net

Table 3: Examples of Functionalized Pyrrolidine Architectures

Architecture Type Synthetic Method Key Features Potential Applications Reference(s)
Polyhydroxylated Pyrrolidines [3 + 2]-Annulation Densely functionalized with multiple, derivatizable hydroxyl groups. Synthesis of biologically active alkaloids. acs.org
Spiro[pyrrolidine-3,3'-oxindoles] 1,3-Dipolar Cycloaddition Fused bicyclic structure with high three-dimensionality. Anticancer agents. nih.gov
3-Pyrrolidinols Borrowing Hydrogen Methodology Direct synthesis from acyclic triols and amines; atom-efficient. Versatile intermediates for drug synthesis. researchgate.net
C4-Ester-Quaternary Pyrrolidines Stereodivergent [3+2] Cycloaddition Contains a challenging all-carbon quaternary stereocenter. Total synthesis of complex natural products like Spirotryprostatin A. organic-chemistry.org

Q & A

Basic Research Questions

Q. What are the optimal methods for synthesizing (R)-3-(Methoxymethyl)pyrrolidine with high enantiomeric purity?

  • Methodological Answer : Enantioselective synthesis can be achieved via chiral auxiliary-assisted alkylation or asymmetric hydrogenation. Key steps include:

  • Chiral Resolution : Use of (R)-configured starting materials, such as (R)-1-amino-2-(methoxymethyl)pyrrolidine, to ensure stereochemical fidelity .
  • Purification : Column chromatography with chiral stationary phases (e.g., cellulose-based) or recrystallization to isolate the enantiomer. Purity ≥98% can be verified via HPLC with chiral columns .
  • Scaling : Pilot-scale reactions (up to 300 kg) require controlled reaction conditions (e.g., inert atmosphere, low moisture) to prevent racemization .

Q. How can researchers characterize the structural and physicochemical properties of this compound?

  • Methodological Answer :

  • Spectral Analysis : Use 1^1H/13^13C NMR to confirm the methoxymethyl group (δ ~3.3 ppm for OCH3_3) and pyrrolidine ring protons. IR spectroscopy identifies N-H stretches (if amino derivatives are present) .
  • Physical Properties : Measure specific rotation ([α]D_D = +81.5°) to confirm chirality. Determine boiling point (42°C) and flash point (72°C) for safety protocols .
  • Stability Testing : Store at 0–6°C in airtight containers to prevent hygroscopic degradation or oxidation .

Q. What are the critical stability considerations for handling this compound in aqueous solutions?

  • Methodological Answer :

  • Hydrolysis Risk : The methoxymethyl group is susceptible to acid-catalyzed hydrolysis. Use buffered solutions (pH 6–8) and avoid prolonged exposure to moisture .
  • Oxidative Stability : Add antioxidants (e.g., BHT) or store under nitrogen to prevent radical-mediated degradation .

Advanced Research Questions

Q. How does the stereochemistry of this compound influence its reactivity in catalytic asymmetric synthesis?

  • Methodological Answer :

  • Ligand Design : The (R)-configuration enhances coordination with transition metals (e.g., Pd, Rh) in asymmetric catalysis, improving enantioselectivity in C-C bond formations. For example, it can act as a chiral ligand in Heck or Suzuki couplings .
  • Mechanistic Insights : Computational studies (DFT) reveal that the methoxymethyl group stabilizes transition states via steric and electronic effects, reducing side reactions .

Q. What strategies resolve contradictions in reported diastereoselectivity for this compound derivatives?

  • Methodological Answer :

  • Reaction Optimization : Adjust solvent polarity (e.g., THF vs. DCM) and temperature to favor kinetically controlled pathways. For example, NaH/TsCl-mediated tosylation at 0°C improves diastereomeric ratios .
  • Analytical Validation : Use LCMS (e.g., m/z 531 [M-H]^-) and chiral HPLC to quantify diastereomers and identify byproducts .

Q. How can computational modeling predict the biological activity of this compound analogs?

  • Methodological Answer :

  • Molecular Docking : Simulate binding to target proteins (e.g., enzymes, GPCRs) using software like AutoDock Vina. Prioritize analogs with substituted pyrrolidine rings for enhanced affinity .
  • QSAR Studies : Correlate substituent electronic parameters (Hammett σ) with bioactivity data from enzyme inhibition assays .

Q. What are the challenges in scaling up the synthesis of this compound for preclinical studies?

  • Methodological Answer :

  • Process Chemistry : Optimize catalyst loading (e.g., Pd(PPh3_3)4_4) and solvent recovery to reduce costs. Continuous-flow systems minimize batch variability .
  • Purification at Scale : Replace column chromatography with crystallization or distillation (e.g., short-path distillation under vacuum) .

Q. How do structural modifications of this compound impact its pharmacokinetic properties?

  • Methodological Answer :

  • Metabolic Stability : Introduce fluorine substituents to block CYP450-mediated oxidation. Assess half-life in hepatocyte incubation assays .
  • Permeability : Use Caco-2 cell monolayers to evaluate logP adjustments (e.g., adding polar groups) for improved blood-brain barrier penetration .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.